REACTION_CXSMILES
|
C(N1CCC2(CC3C=C([Cl:22])C=CC=3O2)CC1)C1C=CC=CC=1.Cl.C([N:31]1[CH2:36][CH2:35][C:34]2([CH2:40][C:39]3[CH:41]=[C:42]([Cl:45])[CH:43]=[CH:44][C:38]=3[O:37]2)[CH2:33][CH2:32]1)C1C=CC=CC=1>>[ClH:22].[Cl:45][C:42]1[CH:43]=[CH:44][C:38]2[O:37][C:34]3([CH2:33][CH2:32][NH:31][CH2:36][CH2:35]3)[CH2:40][C:39]=2[CH:41]=1 |f:1.2,3.4|
|
Name
|
2,3-dihydro-1'-benzyl-5-chlorospiro[benzofuran-2,4'-piperidine]
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2(CC1)OC1=C(C2)C=C(C=C1)Cl
|
Name
|
base
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)N1CCC2(CC1)OC1=C(C2)C=C(C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=CC2=C(CC3(CCNCC3)O2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |